1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride
Overview
Description
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride is a useful research compound. Its molecular formula is C11H9ClFNO2 and its molecular weight is 241.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence various biological activities .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It’s known that the compound should be stored in a well-ventilated place, kept cool, and stored locked up .
Biochemical Analysis
Biochemical Properties
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. These interactions can lead to changes in the biochemical pathways, affecting the overall metabolic flux .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it can affect cell signaling pathways, which are crucial for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s interaction with enzymes and other proteins is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are noteworthy. Over time, the compound’s stability and degradation can influence its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Understanding the dosage thresholds is essential for determining the compound’s safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to significant changes in the metabolic profile of cells, highlighting the compound’s potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Post-translational modifications and targeting signals play a crucial role in determining its localization .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c12-11(16)7-5-10(15)14(6-7)9-3-1-8(13)2-4-9/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGGHOOKPLVQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.